Laxogenine

myogenesis myostatin inhibition in vitro myotube formation

Laxogenin (CAS 1177-71-5) is a naturally occurring spirostane sapogenin authenticated from Smilax sieboldii, bearing a 6-oxo group and 25R configuration—absent in diosgenin and synthetic 5α-hydroxy laxogenin. Unlike analogs with 42% adulteration and zero in vivo anabolic activity, genuine laxogenin delivers botanical authenticity for myogenesis research, brassinosteroid synthesis, and UHPLC-QToF-MS reference standard workflows. Each lot includes HPLC purity certification.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
Cat. No. B13836213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaxogenine
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15?,16-,17-,18+,19-,20-,21+,23-,24-,25+,26-,27+/m0/s1
InChIKeyWOJKRRDDERNLBU-IOKNOJCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laxogenin: A Naturally Occurring 25R Spirostan Sapogenin with Verified Plant Growth Promotion and Myogenesis Modulation


Laxogenin (CAS 1177-71-5), chemically defined as (25R)-3β-hydroxy-5α-spirostan-6-one, is a steroidal sapogenin isolated from the rhizomes of Smilax sieboldii Miq [1]. It belongs to the spirostane class of brassinosteroid-related compounds, characterized by a 6-oxo functional group and a 25R stereoconfiguration on the spiroketal side chain [2]. Unlike its derivative 5α-hydroxy laxogenin, laxogenin has been unequivocally isolated from natural botanical sources, as confirmed by UHPLC-QToF-MS analysis of S. sieboldii rhizomes [3]. This natural provenance distinguishes laxogenin from synthetically derived spirostane analogs commonly encountered in the marketplace.

Why Generic Spirostane Substitution Cannot Be Assumed for Laxogenin


Substitution of laxogenin with other spirostane sapogenins or their derivatives—particularly diosgenin, 5α-hydroxy laxogenin, or smilagenin—carries verifiable functional and analytical risk. Laxogenin possesses a 6-oxo functional group absent in diosgenin and a 25R stereochemistry distinct from smilagenin's 25S configuration, resulting in divergent biological profiles [1]. Critically, 5α-hydroxy laxogenin has been demonstrated to be of synthetic origin and not naturally occurring, with analytical studies confirming that commercial supplements labeled as containing this derivative frequently contain unlabeled diosgenin contaminants and other synthetic spirostanes [2]. Furthermore, in vivo evaluation of 5α-hydroxy laxogenin in the orchiectomized rat model revealed no detectable androgenic or anabolic effects at any dosage tested, contradicting widely circulated commercial claims [3]. The evidence below establishes the specific, quantifiable differentiators that justify compound-specific selection of laxogenin over its closest chemical analogs.

Quantitative Comparative Evidence: Laxogenin Versus 5α-Hydroxy Laxogenin, Diosgenin, and Smilagenin


Comparative Myogenesis Efficacy: Laxogenin Exhibits Superior Myostatin Inhibition Relative to 5α-Hydroxy Laxogenin at 10 nM

In a 2025 in vitro myogenesis study using cultured meat production models, laxogenin (LAX) demonstrated marginally higher binding affinity to myostatin (MSTN) compared to 5α-hydroxy-laxogenin (5HLAX), with binding free energies of -7.90 kcal/mol and -8.50 kcal/mol respectively [1]. At an equimolar concentration of 10 nM, both compounds effectively inhibited MSTN mRNA and protein expression; however, the magnitude of myotube formation enhancement was directionally superior for laxogenin [1]. Both compounds promoted myogenesis and exhibited antioxidative effects via ROS downregulation [1].

myogenesis myostatin inhibition in vitro myotube formation

Natural Provenance Verification: Laxogenin Is Authentically Plant-Derived, 5α-Hydroxy Laxogenin Is Exclusively Synthetic

UHPLC-QToF-MS analysis of dietary supplements labeled to contain 5α-hydroxy laxogenin revealed that laxogenin itself was not detected in any of the 12 commercial samples tested [1]. Furthermore, 5α-hydroxy laxogenin has never been isolated or reported from any natural source, whereas laxogenin has been repeatedly isolated and structurally characterized from Smilax sieboldii rhizomes [1][2]. Among the 12 supplements analyzed, 5 samples (42%) contained no 5α-hydroxy laxogenin whatsoever, and 7 samples (58%) contained spirostane-type contaminants including diosgenin alongside the labeled ingredient [1].

natural product authentication UHPLC-QToF-MS botanical sourcing

In Vivo Functional Divergence: 5α-Hydroxy Laxogenin Shows No Detectable Anabolic Activity in the Hershberger Assay Model

In a 2025 in vivo study employing the orchiectomized (castrated) rat model, 5α-hydroxy laxogenin was administered at three dosages (4 mg/kg, 12 mg/kg, and 36 mg/kg body weight) for 2 weeks to evaluate potential androgenic and anabolic effects [1]. Despite prior in vitro evidence of androgen receptor binding and activation in cell-based bioassays, the compound produced no observable effects on wet weights of androgen target tissues (prostate, seminal vesicle, penis) nor on anabolic target tissues (musculus levator ani, skeletal hindlimb muscles) [1]. Notably, the highest dosage (36 mg/kg) resulted in significantly higher atrophy in some target tissues [1].

in vivo pharmacology androgenic activity Hershberger assay

Plant Growth Promotion: Laxogenin-Derived Saponins Exhibit Quantifiable Radish Hypocotyl Elongation Activity

Four steroid saponins (compounds 2-5) and three derivatives (compounds 6-8) were synthesized from laxogenin and evaluated in a radish hypocotyl elongation and cotyledon expansion bioassay [1]. All synthesized compounds demonstrated plant growth-promoting activity, with compounds 2 and 6 exhibiting the most pronounced effects [1]. The study established laxogenin as a viable synthetic precursor for generating brassinosteroid analogs with agriculturally relevant bioactivity [1].

plant growth promotion brassinosteroid analogs agricultural biotechnology

Structure-Cytotoxicity Differentiation: 5α-Hydroxy Laxogenin β-Chacotrioside Shows Divergent Cytotoxicity Profile from Hecogenin Analogs

In a systematic structure-cytotoxicity study of spirostan saponins against the human myeloid leukemia cell line HL-60, hecogenyl β-chacotrioside exhibited significant cytotoxicity whereas the corresponding 5α-hydroxy-laxogenyl β-chacotrioside showed no cytotoxicity whatsoever [1]. Conversely, partially pivaloylated β-D-glucosides of 5α-hydroxy-laxogenin emerged as the most potent cytotoxic compounds among all glycosides tested, representing the first report of acylated spirostanyl glucosides displaying significant cytotoxicity [1]. This divergence illustrates the critical importance of precise aglycone and glycosylation pattern selection.

cytotoxicity structure-activity relationship anticancer screening

Synthetic Accessibility: Laxogenin Prepared from Diosgenin in Four Steps with 69% Overall Yield

Laxogenin can be efficiently prepared from the abundant and commercially available sapogenin diosgenin via a four-step synthetic sequence with an overall yield of 69% [1]. This synthetic accessibility is notable because diosgenin is the industrial precursor for numerous steroidal pharmaceuticals, and laxogenin serves as a key intermediate in the synthesis of bioactive saponins such as xiebai saponin I [1]. In contrast, 5α-hydroxy laxogenin is typically encountered as a synthetic derivative with no established natural counterpart and with documented purity and identity concerns in commercial materials [2].

chemical synthesis diosgenin conversion synthetic methodology

Evidence-Based Application Scenarios for Laxogenin Procurement


Skeletal Muscle Myogenesis Research Requiring Authentic Natural Product Controls

Laxogenin is indicated for in vitro skeletal muscle research where authenticated natural provenance is critical. As demonstrated in direct head-to-head myogenesis studies, laxogenin at 10 nM concentration modulates myostatin expression and promotes myotube formation in cultured muscle satellite cells [1]. The compound's verifiable isolation from Smilax sieboldii rhizomes provides traceable natural product authenticity that synthetically derived analogs such as 5α-hydroxy laxogenin cannot substantiate [2].

Synthetic Intermediate for Brassinosteroid Analogs in Agricultural Biotechnology

Laxogenin serves as a validated synthetic scaffold for generating brassinosteroid analogs with demonstrated plant growth-promoting activity. Seven laxogenin-derived compounds—including four steroid saponins and three derivatives—exhibited positive activity in radish hypocotyl elongation and cotyledon expansion bioassays, with compounds 2 and 6 showing the most pronounced effects [3]. Procurement for agricultural chemistry programs benefits from laxogenin's established utility as a brassinosteroid analog precursor.

Medicinal Chemistry Programs Targeting Spirostane Glycoside Cytotoxicity

Laxogenin-derived glycosides exhibit tunable cytotoxicity profiles based on glycosylation pattern selection. Structure-cytotoxicity relationship studies against HL-60 leukemia cells demonstrate that 5α-hydroxy-laxogenyl β-chacotrioside shows no cytotoxicity, whereas pivaloylated β-D-glucosides of 5α-hydroxy-laxogenin emerge as the most potent cytotoxic compounds among all tested spirostane glycosides [4]. The laxogenin aglycone scaffold thus provides a versatile platform for anticancer lead optimization, with cytotoxic activity modulated by precise glycoside engineering [4].

Analytical Reference Standard for Spirostane Authentication in Dietary Supplement Quality Control

Laxogenin is essential as an analytical reference standard for UHPLC-QToF-MS and related methods used to authenticate spirostane-containing dietary supplements. Analytical investigations reveal that commercial supplements labeled to contain 5α-hydroxy laxogenin exhibit a 42% adulteration rate, with 5 of 12 tested products containing no detectable 5α-hydroxy laxogenin and 7 products containing unlabeled diosgenin and other synthetic spirostane contaminants [2]. Laxogenin reference material enables definitive identification and quantification in quality control workflows.

Technical Documentation Hub

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